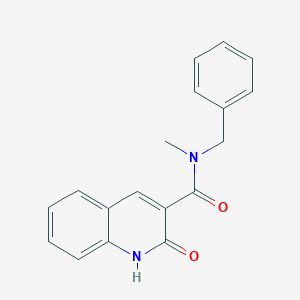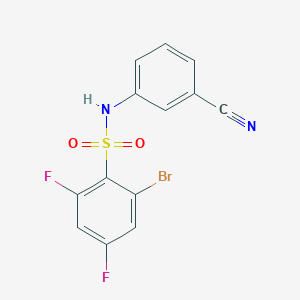
N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide, commonly known as BDP, is a chemical compound that has been extensively studied for its potential use in scientific research. BDP is a pyrazole carboxamide derivative that has been shown to have a wide range of biochemical and physiological effects. Its mechanism of action is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors.
作用機序
The exact mechanism of action of BDP is not fully understood, but it is believed to act as a potent inhibitor of certain enzymes and receptors. BDP has been shown to inhibit COX-2, an enzyme that is involved in the production of prostaglandins, which play a role in inflammation. BDP has also been shown to inhibit MMPs, enzymes that are involved in the breakdown of extracellular matrix proteins, which play a role in tissue remodeling and repair. Additionally, BDP has been shown to inhibit HDACs, enzymes that are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
BDP has been shown to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting COX-2 and reducing the production of prostaglandins. BDP has also been shown to have anti-cancer effects by inhibiting MMPs and reducing the invasiveness of cancer cells. Additionally, BDP has been shown to have neuroprotective effects by inhibiting HDACs and promoting the expression of neuroprotective genes.
実験室実験の利点と制限
One of the advantages of using BDP in lab experiments is its potent inhibitory effects on enzymes and receptors, which can allow for the study of various biological processes. However, one of the limitations of using BDP is its potential toxicity and side effects, which can limit its use in certain experiments.
将来の方向性
There are many potential future directions for the study of BDP. One potential direction is the further study of its mechanism of action, which can help to elucidate its potential therapeutic applications. Another potential direction is the development of more potent and selective inhibitors of enzymes and receptors, which can allow for more targeted therapies. Additionally, the study of BDP in combination with other drugs or therapies may provide new insights into its potential use in the treatment of various diseases.
合成法
BDP can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One of the most common methods involves the reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carboxylic acid with 1,3-benzodioxole-5-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
科学的研究の応用
BDP has been shown to have a wide range of potential applications in scientific research. It has been studied for its potential use as an inhibitor of various enzymes and receptors, including cyclooxygenase-2 (COX-2), matrix metalloproteinases (MMPs), and histone deacetylases (HDACs). BDP has also been studied for its potential use in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O3/c1-11-16(17(19)22(21-11)13-5-3-2-4-6-13)18(23)20-12-7-8-14-15(9-12)25-10-24-14/h2-9H,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPUFDZUROLUHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NC2=CC3=C(C=C2)OCO3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-yl)-5-chloro-3-methyl-1-phenylpyrazole-4-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(1,5-diphenyl-1H-1,2,4-triazol-3-yl)carbonyl]azepane](/img/structure/B7471387.png)



![2-[5-(3,4-dimethoxyphenyl)tetrazol-2-yl]-1-(7-ethyl-1H-indol-3-yl)ethanone](/img/structure/B7471429.png)

![N-[(4-chlorophenyl)methyl]-2-[5-(4-chlorophenyl)tetrazol-2-yl]acetamide](/img/structure/B7471441.png)
![5-chloro-N-[(1R)-1-thiophen-2-ylethyl]thiophene-2-sulfonamide](/img/structure/B7471450.png)
![3-[(2H-1,3-Benzodioxol-5-yl)methyl]-5-{[5-(2-chlorophenyl)furan-2-yl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B7471465.png)
![1-[[5-Methyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanylmethyl]benzo[f]chromen-3-one](/img/structure/B7471472.png)

![N-[3-(diethylsulfamoyl)-4-methylphenyl]-1H-indole-2-carboxamide](/img/structure/B7471482.png)
![1-(2-Methoxyphenyl)-3-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]urea](/img/structure/B7471486.png)
